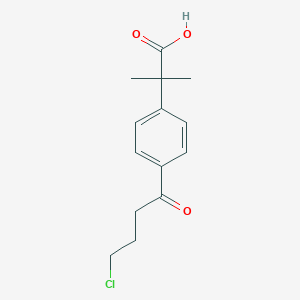

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid

Cat. No. B182271

Key on ui cas rn:

169280-21-1

M. Wt: 268.73 g/mol

InChI Key: VBTJEFSCACXENO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06566526B2

Procedure details

Fit a jacketed glass cell of about 50 mL capacity with an expanded silver mesh cathode (14 cm2 geometric area), a roughly concentric magnesium sacrificial anode, a tube to deliver carbon dioxide gas, and a magnetic stir bar. Cool the cell to −10° C. under carbon dioxide. Add a solution of tetraethylammonium chloride (40 mL of a 0.02M solution in dimethylformamide) and 1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one (2.91 g, 85% pure by NMR, 9.81 mmol) and carry out electrolysis for 178 minutes at an average current density of 12.4 mA cm−2: the total charge passed is equal to 98% of the calculated theoretical two electron value. Warm the contents of the cell to ambient temperature, drain the contents, acidify with chilled aqueous 6M hydrochloric acid, extract and evaporate the solvent in vacuo to give the title compound (1.89 g, 72%).

[Compound]

Name

12.4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one

Quantity

2.91 g

Type

reactant

Reaction Step Five

Name

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[Mg].[C:2](=[O:4])=[O:3].Cl[C:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:20])[CH2:16][CH2:17][CH2:18][Cl:19])=[CH:11][CH:10]=1)([CH3:8])[CH3:7].Cl>[Cl-].C([N+](CC)(CC)CC)C.CN(C)C=O.[Ag]>[Cl:19][CH2:18][CH2:17][CH2:16][C:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]([CH3:8])([CH3:7])[C:2]([OH:4])=[O:3])=[CH:14][CH:13]=1)=[O:20] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

[Compound]

|

Name

|

12.4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one

|

|

Quantity

|

2.91 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(C)[N+](CC)(CC)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ag]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 178 minutes

|

|

Duration

|

178 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the total charge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Warm the contents of the cell to ambient temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate the solvent in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.89 g | |

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |